



Application Notes and Protocols for the Synthesis of Trazium Esilate

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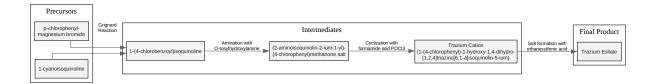
Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trazium esilate is a chemical compound with potential applications in pharmaceutical research. This document provides a generalized procedure for its synthesis from commercially available precursors. The synthesis involves a multi-step sequence, including a Grignard reaction, amination, cyclization, and finally, salt formation to yield the esilate salt.

Overall Synthesis Scheme:

The synthesis of **Trazium esilate** can be conceptually broken down into the following key transformations:





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Caption: Overall synthetic workflow for **Trazium esilate**.

Experimental Protocols

Step 1: Synthesis of 1-(4-chlorobenzoyl)isoquinoline (Intermediate 1)

This step involves a Grignard reaction between p-chlorophenylmagnesium bromide and 1-cyanoisoquinoline.

- Methodology:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Prepare a solution of p-chlorobromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).
 - Slowly add a small portion of the p-chlorobromobenzene solution to the magnesium turnings to initiate the Grignard reagent formation.
 - Once the reaction starts (indicated by heat evolution and bubbling), add the remaining pchlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of p-chlorophenylmagnesium bromide.
 - Cool the Grignard reagent to 0 °C.
 - Dissolve 1-cyanoisoquinoline in anhydrous THF and add it dropwise to the cooled
 Grignard reagent.
 - After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.



- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain 1-(4chlorobenzoyl)isoquinoline.

Step 2: Synthesis of (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone salt (Intermediate 2)

This step involves the amination of Intermediate 1.

- Methodology:
 - Dissolve 1-(4-chlorobenzoyl)isoquinoline in a suitable solvent such as dichloromethane or chloroform.
 - Cool the solution to 0 °C.
 - Add a solution of O-tosylhydroxylamine in the same solvent dropwise.
 - Stir the reaction mixture at 0 °C for one hour and then at room temperature overnight.
 - The product, a salt, will precipitate out of the solution.
 - Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Step 3: Synthesis of Trazium Cation (1-(4-chlorophenyl)-1-hydroxy-1,4-dihydro[1][2]triazino[6,1-a]isoquinolin-5-ium)

This step involves the cyclization of Intermediate 2 to form the core structure of Trazium.

Methodology:



- To a mixture of formamide and phosphoryl chloride (POCl₃) at 0 °C, slowly add the (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone salt.
- After the addition, slowly heat the reaction mixture and reflux for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture and carefully pour it onto crushed ice.
- Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
- Collect the crude product by filtration, wash with water, and dry.
- Further purification can be achieved by recrystallization.

Step 4: Synthesis of **Trazium Esilate** (Final Product)

This is the final step where the Trazium cation is converted to its esilate salt.

- Methodology:
 - Dissolve the purified Trazium cation in a suitable solvent, such as acetonitrile or ethanol.
 - Add a stoichiometric amount of ethanesulfonic acid to the solution.
 - Stir the mixture at room temperature. The Trazium esilate salt will precipitate.
 - Collect the solid product by filtration.
 - Wash the product with a small amount of cold solvent and dry it under vacuum to obtain pure Trazium esilate.

Data Presentation

As specific experimental data is not available in the public domain, the following table provides a template for researchers to record their own experimental results.

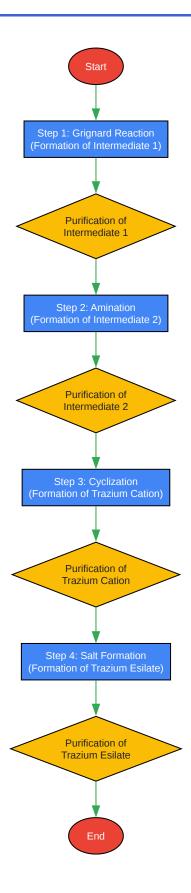


Step	Reac tant 1	Mole s (mol)	Reac tant 2	Mole s (mol)	Solv ent	Volu me (mL)	Tem p (°C)	Time (h)	Prod uct	Yield (%)
1	p- chloro brom obenz ene	user define d	1- cyano isoqui noline	user define d	Anhy drous THF	user define d	0 to RT	user define d	Inter media te 1	user define d
2	Inter media te 1	user define d	O- tosylh ydrox ylami ne	user define d	Dichl orom ethan e	user define d	0 to RT	user define d	Inter media te 2	user define d
3	Inter media te 2	user define d	Form amide /POCI	user define d	N/A	user define d	Reflu x	user define d	Trazi um Catio n	user define d
4	Trazi um Catio n	user define d	Ethan esulfo nic acid	user define d	Aceto nitrile	user define d	RT	user define d	Trazi um Esilat e	user define d

Visualizations

The following diagram illustrates the logical flow of the synthesis protocol.





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References

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- 2. chem.libretexts.org [chem.libretexts.org]
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